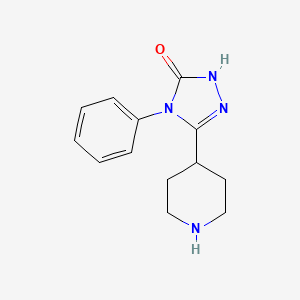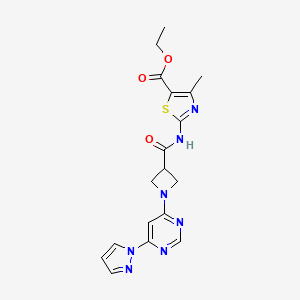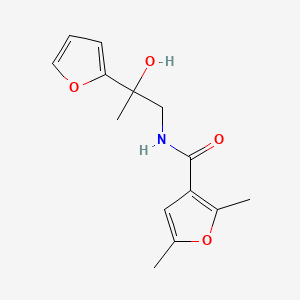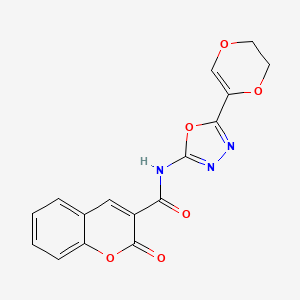
4-Phenyl-3-(piperidin-4-yl)-1H-1,2,4-triazol-5(4H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Phenyl-3-(piperidin-4-yl)-1H-1,2,4-triazol-5(4H)-one, also known as P4T, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. P4T is a heterocyclic compound that contains a triazole ring, which is an important structural motif in many biologically active molecules.
Mécanisme D'action
The mechanism of action of 4-Phenyl-3-(piperidin-4-yl)-1H-1,2,4-triazol-5(4H)-one is not fully understood, but studies have suggested that it may act by inhibiting certain enzymes or signaling pathways. In cancer cells, 4-Phenyl-3-(piperidin-4-yl)-1H-1,2,4-triazol-5(4H)-one has been shown to induce apoptosis by activating the caspase cascade and inhibiting the PI3K/Akt/mTOR pathway. In inflammation, 4-Phenyl-3-(piperidin-4-yl)-1H-1,2,4-triazol-5(4H)-one has been shown to inhibit the production of pro-inflammatory cytokines by inhibiting the NF-κB pathway.
Biochemical and Physiological Effects
Studies have shown that 4-Phenyl-3-(piperidin-4-yl)-1H-1,2,4-triazol-5(4H)-one can have a range of biochemical and physiological effects, depending on the concentration and duration of exposure. In cancer cells, 4-Phenyl-3-(piperidin-4-yl)-1H-1,2,4-triazol-5(4H)-one has been shown to induce cell death and inhibit cell proliferation. In inflammation, 4-Phenyl-3-(piperidin-4-yl)-1H-1,2,4-triazol-5(4H)-one has been shown to reduce the production of pro-inflammatory cytokines and inhibit the recruitment of immune cells. In materials science, 4-Phenyl-3-(piperidin-4-yl)-1H-1,2,4-triazol-5(4H)-one has been shown to exhibit unique optical and electronic properties that make it useful for the synthesis of novel materials.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 4-Phenyl-3-(piperidin-4-yl)-1H-1,2,4-triazol-5(4H)-one is that it is relatively easy to synthesize and purify, making it readily available for use in laboratory experiments. Another advantage is that it exhibits a range of interesting properties that make it useful for a variety of applications. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in different contexts. Another limitation is that it can be toxic at high concentrations, which requires careful handling and disposal.
Orientations Futures
There are many possible future directions for research on 4-Phenyl-3-(piperidin-4-yl)-1H-1,2,4-triazol-5(4H)-one. One area of interest is its potential as an anti-cancer agent, with studies focusing on optimizing its efficacy and minimizing its toxicity. Another area of interest is its potential as a building block for the synthesis of novel materials, with studies focusing on developing new synthetic routes and exploring its unique properties. Additionally, further research is needed to fully understand its mechanism of action and to identify potential drug targets.
Méthodes De Synthèse
The synthesis of 4-Phenyl-3-(piperidin-4-yl)-1H-1,2,4-triazol-5(4H)-one can be achieved through a multistep process involving the reaction of piperidine, benzylidene acetylacetone, and sodium azide. The reaction mixture is then heated under reflux conditions to obtain the desired product. The purity of the compound can be further improved by recrystallization from a suitable solvent.
Applications De Recherche Scientifique
4-Phenyl-3-(piperidin-4-yl)-1H-1,2,4-triazol-5(4H)-one has been studied extensively for its potential applications in various fields, including medicinal chemistry, materials science, and catalysis. In medicinal chemistry, 4-Phenyl-3-(piperidin-4-yl)-1H-1,2,4-triazol-5(4H)-one has shown promising results as an anti-cancer agent, with studies indicating that it can induce apoptosis in cancer cells. 4-Phenyl-3-(piperidin-4-yl)-1H-1,2,4-triazol-5(4H)-one has also been investigated for its potential as an anti-inflammatory agent, with studies showing that it can inhibit the production of pro-inflammatory cytokines. In materials science, 4-Phenyl-3-(piperidin-4-yl)-1H-1,2,4-triazol-5(4H)-one has been used as a building block for the synthesis of novel polymers and metal-organic frameworks. In catalysis, 4-Phenyl-3-(piperidin-4-yl)-1H-1,2,4-triazol-5(4H)-one has been used as a ligand for the synthesis of chiral catalysts.
Propriétés
IUPAC Name |
4-phenyl-3-piperidin-4-yl-1H-1,2,4-triazol-5-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O/c18-13-16-15-12(10-6-8-14-9-7-10)17(13)11-4-2-1-3-5-11/h1-5,10,14H,6-9H2,(H,16,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPUUVRSPOUUDBL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=NNC(=O)N2C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Phenyl-3-(piperidin-4-yl)-1H-1,2,4-triazol-5(4H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Benzyl-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2375593.png)


![1-(3,4-Dimethylbenzoyl)-4-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]piperidine](/img/structure/B2375600.png)
![7-(4-Ethoxybenzoyl)-5-[(3-fluorophenyl)methyl]-[1,3]dioxolo[4,5-g]quinolin-8-one](/img/structure/B2375601.png)

![3-[(2-chlorophenyl)methyl]-9-cyclohexyl-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2375605.png)

![2-(benzo[d][1,3]dioxol-5-yl)-N-(2-(diethylamino)ethyl)-N-(4,6-dimethylbenzo[d]thiazol-2-yl)acetamide hydrochloride](/img/structure/B2375609.png)
![1,6,7-trimethyl-3-(2-morpholinoethyl)-8-(o-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2375610.png)
![Ethyl 3-[(3-methoxynaphthalene-2-carbonyl)amino]-5-phenylthiophene-2-carboxylate](/img/structure/B2375611.png)

![N-(3-chloro-4-methylphenyl)-2-[3-(4-ethoxyphenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2375614.png)
